molecular formula C17H20ClNO2S B612936 S-Benzyl-L-cysteine benzyl ester hydrochloride CAS No. 4561-11-9

S-Benzyl-L-cysteine benzyl ester hydrochloride

Cat. No. B612936
CAS RN: 4561-11-9
M. Wt: 337.9
InChI Key: SKFOKVOZXZYMAU-NTISSMGPSA-N
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Description

“S-Benzyl-L-cysteine benzyl ester hydrochloride” is a chemical compound with the linear formula C12H18ClNO2S . It is part of a collection of rare and unique chemicals provided for early discovery researchers . The buyer assumes responsibility to confirm product identity and/or purity .


Synthesis Analysis

The synthesis of benzyl esters like “S-Benzyl-L-cysteine benzyl ester hydrochloride” can be achieved through various methods. One such method involves the esterification of primary benzylic C-H bonds with carboxylic acids using di-tert-butyl peroxide as an oxidant, catalyzed by novel ionic iron (III) complexes containing an imidazolinium cation . This reaction offers a broad generality and tolerates sterically hindered starting materials .


Molecular Structure Analysis

The molecular structure of “S-Benzyl-L-cysteine benzyl ester hydrochloride” is represented by the linear formula C12H18ClNO2S . The molecular weight of this compound is 275.8 .


Chemical Reactions Analysis

Esters, like “S-Benzyl-L-cysteine benzyl ester hydrochloride”, are neutral compounds. In typical reactions, the alkoxy (OR′) group of an ester is replaced by another group. One such reaction is hydrolysis, literally “splitting with water.” The hydrolysis of esters is catalyzed by either an acid or a base .


Physical And Chemical Properties Analysis

“S-Benzyl-L-cysteine benzyl ester hydrochloride” appears as a white to off-white solid . It has a melting point of 149 - 151 °C . The optical rotation is [a]D20 = -11 ± 2 ° (C=1 in water) .

Safety And Hazards

As with all chemicals, safety precautions should be taken when handling “S-Benzyl-L-cysteine benzyl ester hydrochloride”. It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . Sigma-Aldrich does not collect analytical data for this product . The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

benzyl (2R)-2-amino-3-benzylsulfanylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S.ClH/c18-16(13-21-12-15-9-5-2-6-10-15)17(19)20-11-14-7-3-1-4-8-14;/h1-10,16H,11-13,18H2;1H/t16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFOKVOZXZYMAU-NTISSMGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CSCC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CSCC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30693146
Record name Benzyl S-benzyl-L-cysteinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-Benzyl-L-cysteine benzyl ester hydrochloride

CAS RN

4561-11-9
Record name Benzyl S-benzyl-L-cysteinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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